3-甲基苯基三氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

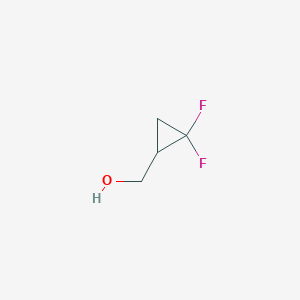

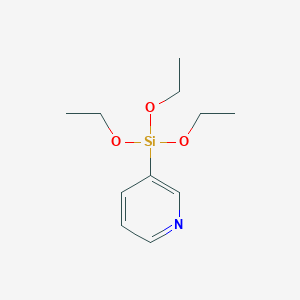

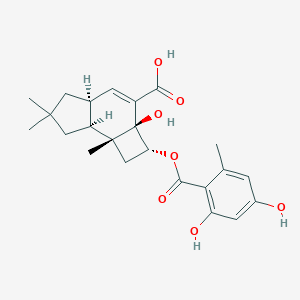

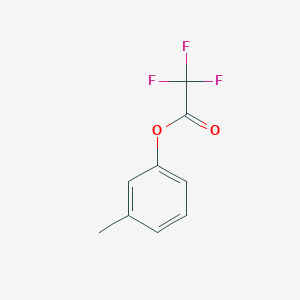

3-Methylphenyl trifluoroacetate, also known as Acetic acid, trifluoro-, 3-methylphenyl ester, is a chemical compound with the formula C9H7F3O2 . It has a molecular weight of 204.1459 .

Molecular Structure Analysis

The molecular structure of 3-Methylphenyl trifluoroacetate consists of a 3-methylphenyl group attached to a trifluoroacetate group . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylphenyl trifluoroacetate are not available, trifluoroacetates are known to participate in various chemical reactions . They can act as sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

3-Methylphenyl trifluoroacetate has a molecular weight of 204.1459 . More detailed physical and chemical properties such as boiling point, density, etc., were not found in the available resources.科学研究应用

Dual Sensor for Aromatic Amine and Acid Vapor

具有类似结构属性的化合物,如某些氰基取代的乙烯基蒽衍生物,已经因其聚集诱导发光特性而被开发出来。这些化合物可以在低浓度下在特定溶剂中形成凝胶,在凝胶化过程中增强其荧光。这种材料可以作为有效的双重传感器,用于检测芳香胺和挥发性酸蒸气,突显了它们在环境监测和安全应用中的潜力(Xue et al., 2017)。

Fluorinated Monomer for Polyimides

包括从三氟乙酰苯酮(与3-甲基苯基三氟乙酸酯相关的化合物)衍生的氟化合物已被用于合成新型的“3F”氟化二胺单体。这些单体对于制备具有高热稳定性和优异溶剂抗性的非晶态和半晶态聚酰亚胺材料至关重要,使它们适用于先进材料应用(Brink et al., 1994)。

Organic Solar Cells

复合聚合物/富勒烯薄膜的结构和光学性质,这些是塑料太阳能电池的关键组成部分,已经得到广泛研究。氟化合物的引入可以显著影响这些太阳能电池的结晶性和效率,表明类似3-甲基苯基三氟乙酸酯的衍生物可能在优化有机光伏器件的性能中发挥作用(Erb et al., 2005)。

LC-MS Characterization of Proteins

在蛋白质组学领域,通过反相液相色谱联用质谱(LC-MS)对治疗蛋白质进行表征是至关重要的。三氟乙酸(与3-甲基苯基三氟乙酸酯相关的化合物)通常用作流动相添加剂,以实现蛋白质的对称和窄峰形,尽管这是以牺牲质谱灵敏度为代价。这突显了这类化合物在分析化学和生物分析中的重要性(Bobály et al., 2015)。

Organic Synthesis and Catalysis

3-甲基苯基三氟乙酸酯和类似的氟化合物已在各种有机合成和催化过程中找到应用。例如,已经开发了有机催化的共轭加成和自由基三氟甲基化反应,利用氟化基团的独特性质在合成复杂有机分子时实现高产率、区域选择性和对映选择性。这些方法在药物化学、农药开发和有机材料合成中具有重要价值(Chowdhury & Ghosh, 2009; Beatty et al., 2015)。

安全和危害

属性

IUPAC Name |

(3-methylphenyl) 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFSBCSHQEHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。